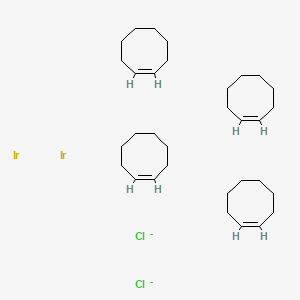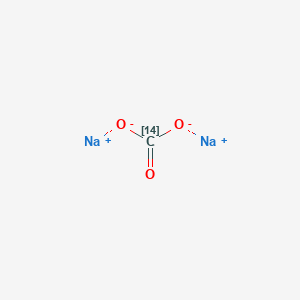
Disodium;oxo(114C)methanediolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;oxo(114C)methanediolate is a chemical compound with the molecular formula Na2CO3. It is commonly known as disodium carbonate or soda ash. This compound is widely used in various industrial applications due to its alkaline properties and ability to act as a buffering agent.
準備方法
Synthetic Routes and Reaction Conditions
Disodium;oxo(114C)methanediolate can be synthesized through several methods. One common method involves the Solvay process, which uses sodium chloride (NaCl) and calcium carbonate (CaCO3) as raw materials. The reaction involves the following steps:
- Ammonia (NH3) is absorbed in water to form ammonium hydroxide (NH4OH).
- Carbon dioxide (CO2) is bubbled through the ammonium hydroxide solution to form ammonium carbonate ((NH4)2CO3).
- Sodium chloride is added to the ammonium carbonate solution, resulting in the formation of sodium bicarbonate (NaHCO3) and ammonium chloride (NH4Cl).
- Sodium bicarbonate is then heated to decompose it into this compound and water (H2O).
Industrial Production Methods
In industrial settings, this compound is produced using the Solvay process on a large scale. The process involves the continuous recycling of ammonia, making it economically viable and environmentally friendly. The final product is obtained by crystallizing and drying the this compound.
化学反応の分析
Types of Reactions
Disodium;oxo(114C)methanediolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium carbonate peroxide (Na2CO4).
Reduction: It can be reduced to form sodium bicarbonate (NaHCO3).
Substitution: It can react with acids to form corresponding salts and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Carbon dioxide (CO2) is used to reduce this compound to sodium bicarbonate.
Substitution: Acids such as hydrochloric acid (HCl) are used to react with this compound.
Major Products Formed
Oxidation: Sodium carbonate peroxide (Na2CO4).
Reduction: Sodium bicarbonate (NaHCO3).
Substitution: Corresponding salts (e.g., sodium chloride) and carbon dioxide (CO2).
科学的研究の応用
Disodium;oxo(114C)methanediolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent to maintain pH levels.
Biology: It is used in biological research to study cellular processes and as a component in buffer solutions.
Medicine: It is used in the pharmaceutical industry to manufacture antacids and other medications.
Industry: It is used in the production of glass, detergents, and paper, as well as in water treatment processes.
作用機序
The mechanism of action of disodium;oxo(114C)methanediolate involves its ability to act as a base and neutralize acids. It dissociates in water to form sodium ions (Na+) and carbonate ions (CO3^2-), which can react with hydrogen ions (H+) to form water and carbon dioxide. This neutralization reaction is the basis for its use as an antacid and buffering agent.
類似化合物との比較
Disodium;oxo(114C)methanediolate can be compared with other similar compounds such as:
Sodium bicarbonate (NaHCO3):
Sodium hydroxide (NaOH):
Potassium carbonate (K2CO3): Similar to this compound, it is used in glass manufacturing and as a buffering agent.
This compound is unique due to its moderate alkalinity, making it suitable for a wide range of applications without being as corrosive as stronger bases like sodium hydroxide.
特性
IUPAC Name |
disodium;oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-AEAMRFAVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.981 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
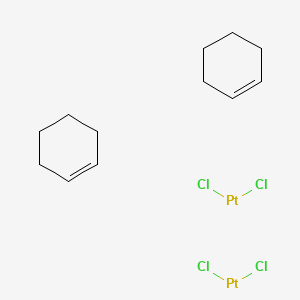

![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)
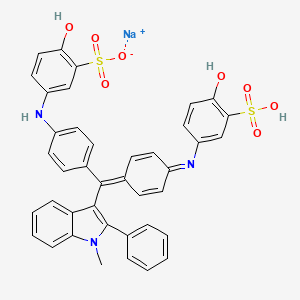
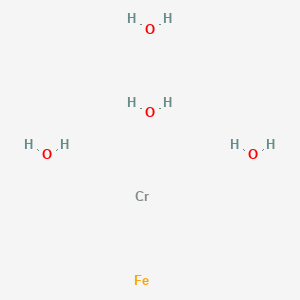
![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
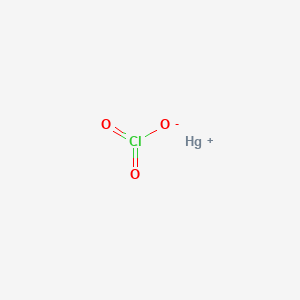
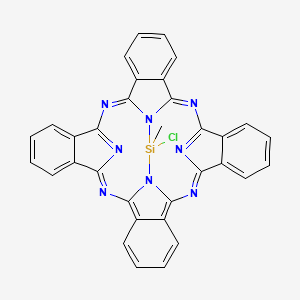
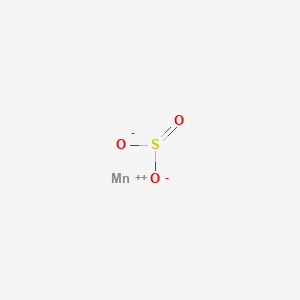
![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)
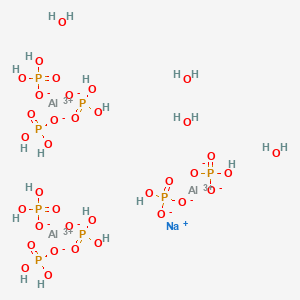
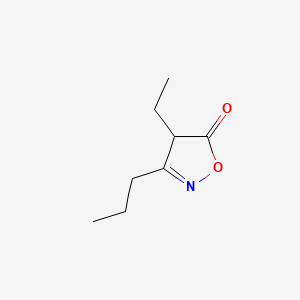
![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
